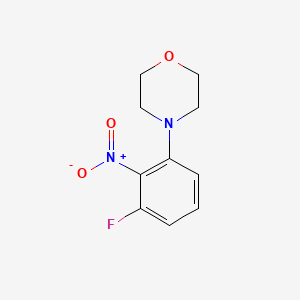![molecular formula C8H12O3 B1394069 6-氧代螺[2.5]辛烷-1-羧酸 CAS No. 909406-73-1](/img/structure/B1394069.png)
6-氧代螺[2.5]辛烷-1-羧酸
描述
6-Oxaspiro[2.5]octane-1-carboxylic acid is a chemical compound with the formula C₈H₁₂O₃ . It is a unique chemical that falls under the category of organic compounds .
Molecular Structure Analysis
The molecular structure of 6-Oxaspiro[2.5]octane-1-carboxylic acid is represented by the formula C₈H₁₂O₃ . This indicates that the molecule is composed of 8 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .科学研究应用
Synthesis and Properties
6-Oxaspiro[2.5]octane-1-carboxylic acid and its derivatives are primarily involved in the synthesis of various organic compounds. For instance, a study by Kuroyan, Pogosyan, and Grigoryan (1991) details the synthesis of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate from 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite, further leading to the production of thiazoles (Kuroyan, R. A., Pogosyan, S. A., & Grigoryan, N. P., 1991).
Peptide Synthesis
The compound plays a role in peptide synthesis, as highlighted by Suter et al. (2000), who synthesized methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate. This compound has been identified as a novel class of dipeptide synthons, useful in the preparation of nonapeptides and other peptides (Suter, G., Stoykova, S., Linden, A., & Heimgartner, H., 2000).
Supramolecular Structures
In the field of crystallography, derivatives of 6-Oxaspiro[2.5]octane-1-carboxylic acid have been studied for their supramolecular aggregation. The research by Foces-Foces et al. (2005) demonstrates how the hydroxymethyl group’s conformation affects the dimensionality of supramolecular structures in hydroxycarboxylic acid derivatives (Foces-Foces, C., Rodríguez, M. L., Febles, M., Pérez, C., & Martín, J., 2005).
Biochemical Studies
From a biochemical perspective, Weijers et al. (2007) investigated the stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes, demonstrating the enzyme's effectiveness in the detoxification of spiroepoxides (Weijers, C., Könst, P., Franssen, M., & Sudhölter, E., 2007).
Structural Analysis
Montalvo-González and Ariza-Castolo (2012) performed a structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives using NMR spectroscopy. This research is crucial for understanding the configuration and conformation of these compounds (Montalvo-González, R. & Ariza-Castolo, A., 2012).
Corrosion Inhibition
In the field of materials science, Chafiq et al. (2020) investigated the inhibition properties of spirocyclopropane derivatives, including 6-oxaspiro[2.5]octane-1-carboxylic acid derivatives, for mild steel protection in acidic environments. They found these compounds to be effective corrosion inhibitors (Chafiq, M., Chaouiki, A., Lgaz, H., Salghi, R., Bhaskar, K., Marzouki, R., Bhat, K., Ali, I., Khan, M. I., & Chung, I., 2020).
安全和危害
属性
IUPAC Name |
6-oxaspiro[2.5]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)6-5-8(6)1-3-11-4-2-8/h6H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFLMSPWCDFJRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxaspiro[2.5]octane-1-carboxylic acid | |
CAS RN |
909406-73-1 | |
| Record name | 6-oxaspiro[2.5]octane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

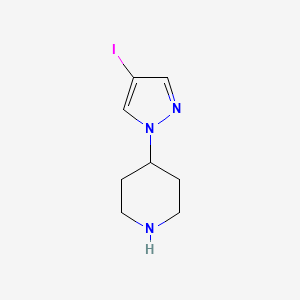
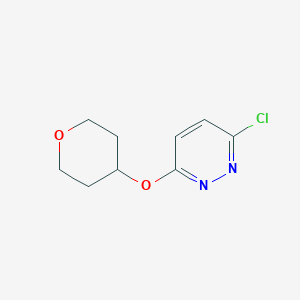
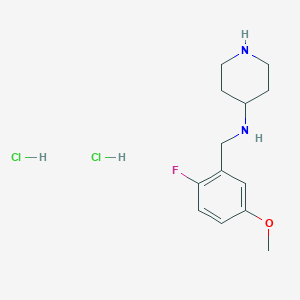
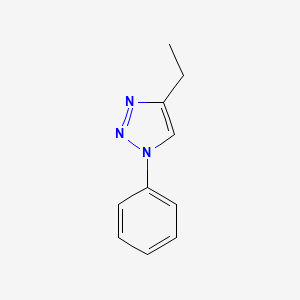

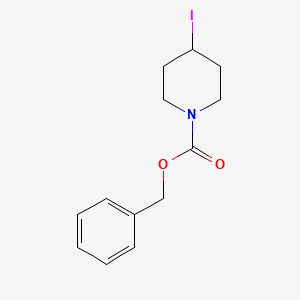
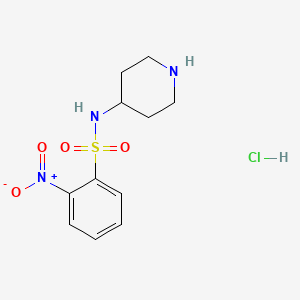
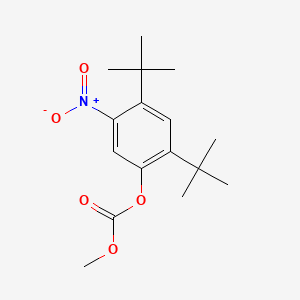
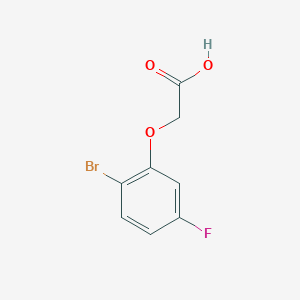
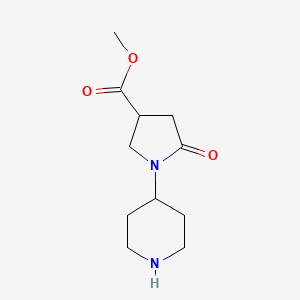

![(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid](/img/structure/B1394004.png)
